REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[F:13][C:14]1[CH:19]=[CH:18][C:17]([CH:20]([N:28]2[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)[C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)=[CH:16][CH:15]=1.C(O)=O.[ClH:37]>C(O)C>[ClH:37].[ClH:37].[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][N:31]1[CH2:30][CH2:29][N:28]([CH:20]([C:21]2[CH:26]=[CH:25][C:24]([F:27])=[CH:23][CH:22]=2)[C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:19][CH:18]=2)[CH2:33][CH2:32]1 |f:5.6.7|
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Name
|
|
Quantity
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6.7 g
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Type
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reactant
|
Smiles
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COC1=C(C=O)C=CC(=C1)OC
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Name
|
|
Quantity
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11.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C1=CC=C(C=C1)F)N1CCNCC1
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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C(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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under heat for 30 minutes
|
Duration
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30 min
|
Type
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ADDITION
|
Details
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was added
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Type
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FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
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Type
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CUSTOM
|
Details
|
Recrystallization of the crystals from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.COC1=C(CN2CCN(CC2)C(C2=CC=C(C=C2)F)C2=CC=C(C=C2)F)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |